molecular formula C21H28N2O2S B4699108 1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine

1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine

Cat. No.: B4699108
M. Wt: 372.5 g/mol
InChI Key: MZKJVZXSYZJYPN-UHFFFAOYSA-N
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Description

The Pervasive Piperazine (B1678402) Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous heterocyclic scaffold in drug discovery and development. nih.govresearchgate.netnih.govnih.govnih.gov Its prevalence is attributed to its versatile physicochemical properties, including its ability to improve the aqueous solubility and pharmacokinetic profiles of drug candidates. researchgate.net The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate biological activity and target selectivity. nih.gov This adaptability has led to the incorporation of the piperazine moiety into a wide array of therapeutic agents, from antipsychotics to anticancer drugs. researchgate.net

The Unexplored History of 1-Cycloheptyl-4-(2-naphthylsulfonyl)piperazine

A thorough review of scientific literature and patent databases reveals no specific mention of the synthesis or initial research aims for this compound. The historical context of a compound is crucial for understanding its development and the scientific questions it was designed to address. Without any published research, the origins and intended purpose of this specific molecule remain unknown.

A Pharmacological Probe in Theory, Not Practice

A selective pharmacological probe is a small molecule that interacts with a specific biological target with high affinity and selectivity, allowing researchers to investigate the function of that target. While the individual components of this compound suggest it could be designed as such a probe, there is no experimental evidence to support this role. The cycloheptyl group, a bulky, lipophilic moiety, and the naphthylsulfonyl group, a large aromatic system, would significantly influence the shape, size, and electronic properties of the molecule, theoretically directing it towards a specific binding pocket on a protein. However, without empirical data, its utility as a selective probe is purely conjectural.

Concluding Remarks

The absence of any specific scientific information on this compound highlights the vastness of chemical space and the reality that not all synthesized or conceived molecules are subjects of published research. While the principles of medicinal chemistry allow for an educated guess as to the potential rationale behind its structure, any discussion of its specific biological activity or application would be speculative. The scientific community awaits any future research that may shed light on the properties and potential uses of this enigmatic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cycloheptyl-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c24-26(25,21-12-11-18-7-5-6-8-19(18)17-21)23-15-13-22(14-16-23)20-9-3-1-2-4-10-20/h5-8,11-12,17,20H,1-4,9-10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKJVZXSYZJYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 Cycloheptyl 4 2 Naphthylsulfonyl Piperazine

Established Synthetic Routes to 1-Cycloheptyl-4-(2-naphthylsulfonyl)piperazine

While a specific, documented synthetic route for this compound is not extensively reported in the literature, a highly plausible and established methodology involves a two-step process. This process begins with the synthesis of the intermediate N-cycloheptylpiperazine, followed by its sulfonylation with 2-naphthalenesulfonyl chloride.

The synthesis of the target compound relies on two key precursors: 1-cycloheptylpiperazine (B1581760) and 2-naphthalenesulfonyl chloride.

1-Cycloheptylpiperazine : This intermediate is typically synthesized from piperazine (B1678402) and cycloheptanone (B156872). ontosight.ai Piperazine, a commercially available and widely used starting material, serves as the core heterocyclic structure. Cycloheptanone provides the seven-membered carbocyclic moiety.

2-Naphthalenesulfonyl Chloride : This is the sulfonating agent that introduces the naphthylsulfonyl group to the piperazine ring. It is generally prepared from 2-naphthalenesulfonic acid or its sodium salt through reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Starting MaterialRole in Synthesis
PiperazineForms the core heterocyclic ring
CycloheptanoneProvides the cycloheptyl moiety
2-Naphthalenesulfonic acidPrecursor to the sulfonating agent
Thionyl Chloride (or similar)Chlorinating agent for sulfonyl chloride synthesis

The synthetic pathway can be broken down into two primary reactions, each with its own set of conditions that can be optimized to improve the yield and purity of the product.

Step 1: Synthesis of 1-Cycloheptylpiperazine via Reductive Amination

The formation of 1-cycloheptylpiperazine from piperazine and cycloheptanone is a classic example of reductive amination. ontosight.ai In this reaction, the ketone (cycloheptanone) and the amine (piperazine) first react to form a hemiaminal, which then dehydrates to an enamine or iminium ion intermediate. This intermediate is then reduced in situ to form the final N-alkylated piperazine.

Step 2: Sulfonylation of 1-Cycloheptylpiperazine

The second step involves the reaction of the synthesized 1-cycloheptylpiperazine with 2-naphthalenesulfonyl chloride. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond.

The reaction conditions for these steps are summarized in the following table. Optimization of these parameters, such as the choice of reducing agent, solvent, temperature, and reaction time, is crucial for maximizing the yield.

StepReaction TypeReactantsKey ConditionsPotential for Optimization
1Reductive AminationPiperazine, CycloheptanoneReducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride, or catalytic hydrogenation (e.g., H₂/Pd-C). STAB is often preferred for its mildness and efficiency. Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE). Temperature: Typically room temperature.Screening different reducing agents and solvents; adjusting the stoichiometry of reactants to minimize side products like 1,4-dicycloheptylpiperazine.
2N-Sulfonylation1-Cycloheptylpiperazine, 2-Naphthalenesulfonyl ChlorideBase: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or pyridine (B92270) to neutralize the HCl byproduct. Solvent: Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF). Temperature: Often started at 0°C and allowed to warm to room temperature.Varying the base and solvent; controlling the rate of addition of the sulfonyl chloride to manage exothermic reactions.

Achieving high purity is essential for research applications. The final product, this compound, is typically purified using standard laboratory techniques.

Purification : Following the synthesis, the crude product is often subjected to an aqueous workup to remove the base and any water-soluble byproducts. The primary method for purification of the organic residue is flash column chromatography on silica (B1680970) gel. The choice of eluent (typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate) is determined by thin-layer chromatography (TLC) analysis. If the final compound is a crystalline solid, recrystallization from a suitable solvent system can be an effective final purification step to achieve high purity.

Characterization : To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

The expected characterization data for this compound are summarized below.

Analysis MethodExpected Observations
¹H NMR Signals corresponding to the protons of the cycloheptyl group, the piperazine ring (typically two distinct sets of signals for the protons adjacent to the different nitrogen atoms), and the naphthalene (B1677914) ring system.
¹³C NMR Resonances for all unique carbon atoms in the cycloheptyl, piperazine, and naphthyl moieties.
Mass Spectrometry (MS) A molecular ion peak (e.g., [M+H]⁺ in ESI-MS) corresponding to the calculated molecular weight of the compound (C₂₁H₂₈N₂O₂S).
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecular ion, confirming the elemental composition.

Strategies for Analog Synthesis and Structural Modifications of this compound

The structural framework of this compound offers several opportunities for the synthesis of analogs through modification of its constituent parts. Such modifications are a cornerstone of medicinal chemistry for exploring structure-activity relationships.

Modifying the cycloheptyl group can be approached in two main ways: replacing the entire moiety or functionalizing the existing ring.

Replacement of the Cycloheptyl Group : The most straightforward strategy is to replace the cycloheptyl group with other cyclic or acyclic alkyl groups. This can be achieved by using different ketones or alkyl halides in the initial synthesis. For example, using cyclohexanone (B45756) instead of cycloheptanone in the reductive amination step would yield the cyclohexyl analog.

Functionalization of the Cycloheptyl Ring : Direct functionalization of the cycloheptyl ring once it is attached to the piperazine is challenging due to the relative inertness of C-H bonds. However, advanced synthetic methods could potentially be employed. A more practical approach involves using a pre-functionalized cycloheptanone derivative as the starting material. For instance, a hydroxy- or amino-cycloheptanone could be used to introduce polar functional groups.

Ring Size Modification : Analogs with different cycloalkane ring sizes (e.g., cyclopentyl, cyclohexyl, or cyclooctyl) can be readily synthesized by substituting cycloheptanone with the corresponding cycloalkanone in the reductive amination step. Ring contraction or expansion of the cycloheptyl ring itself are complex multi-step transformations and are less common for generating simple analogs. nih.gov

Since both nitrogen atoms of the piperazine ring in the target compound are substituted, derivatization must occur at the carbon atoms of the ring.

C-H Functionalization : Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds adjacent to the nitrogen atoms in piperazine rings. researchgate.netmdpi.com Photoredox catalysis, for example, can be used to generate an α-amino radical, which can then be coupled with various partners (e.g., aryl, vinyl, or alkyl groups) to introduce substituents at the C2 or C3 positions of the piperazine ring. mdpi.com This approach would allow for the late-stage diversification of the core structure.

Synthesis from Substituted Piperazines : An alternative strategy involves building the molecule from a piperazine ring that already contains substituents on its carbon atoms. Chiral 2-substituted or 3-substituted piperazines can be synthesized from amino acids or 1,2-diamines. nih.gov These substituted piperazines could then be subjected to the sequential N-cycloheptylation and N-sulfonylation reactions to produce analogs with defined stereochemistry and substitution patterns on the heterocyclic core.

The table below summarizes potential strategies for analog synthesis.

Moiety to ModifyStrategyDescription
Cycloheptyl ReplacementUse alternative ketones (e.g., cyclohexanone, cyclooctanone) or alkyl halides in the initial synthesis to generate analogs with different N-alkyl groups.
FunctionalizationStart with a functionalized cycloalkanone (e.g., 4-hydroxycycloheptanone) to introduce groups like hydroxyls, amines, or esters onto the cycloalkyl ring.
Piperazine C-H FunctionalizationEmploy modern synthetic methods like photoredox catalysis to introduce substituents directly onto the carbon backbone of the piperazine ring in the final molecule or a late-stage intermediate. researchgate.netmdpi.com
Synthesis from Substituted PrecursorsUtilize pre-synthesized, carbon-substituted piperazines (e.g., 2-methylpiperazine) as the starting material for the N-alkylation and N-sulfonylation sequence. nih.gov

Naphthylsulfonyl Group Structural Variations

A general synthetic route to introduce these variations involves the reaction of 1-cycloheptylpiperazine with a range of substituted 2-naphthalenesulfonyl chlorides. 1-Cycloheptylpiperazine itself can be synthesized through methods such as the reaction of piperazine with cycloheptanone. ontosight.ai The subsequent sulfonylation reaction is a well-established method for forming sulfonamides.

The exploration of these structural analogs is driven by the aim to modulate the compound's interaction with biological targets. The nature and position of the substituent on the naphthalene ring can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile, which in turn can influence its binding affinity to receptors or enzymes, as well as its pharmacokinetic properties.

Studies on related series of arylsulfonylpiperazines have demonstrated that modifications to the aromatic sulfonyl group can lead to significant changes in biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can impact the sulfonamide's chemical reactivity and its ability to form hydrogen bonds.

While specific research on the biological activity of this compound derivatives is not extensively detailed in publicly available literature, the principles of medicinal chemistry suggest that variations of the naphthylsulfonyl group would follow predictable SAR trends. For example, the addition of a chloro group to the naphthalene ring, as seen in 4-(5-chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride, introduces a lipophilic and electron-withdrawing substituent that can enhance binding to hydrophobic pockets in a target protein.

The following interactive data table summarizes some of the structural variations that have been explored on the naphthylsulfonyl moiety in related piperazine derivatives, highlighting the types of modifications that are synthetically accessible and of interest for SAR studies.

Further detailed research findings from studies on analogous compounds indicate that the position of the substituent on the naphthalene ring is crucial. For instance, substitution at positions that are projected into a specific binding pocket of a biological target can either enhance or diminish activity depending on the nature of the interaction (e.g., steric hindrance versus favorable hydrophobic contact). The systematic synthesis and evaluation of such analogs are essential for developing a comprehensive understanding of the SAR for this class of compounds.

No Publicly Available Data on the Molecular Pharmacology of this compound

Despite a thorough search of scientific databases and literature, no public information is currently available on the molecular pharmacology and receptor target engagement of the specific chemical compound, this compound.

Extensive searches were conducted to locate research data pertaining to the compound's interaction with serotonin (B10506) receptors, particularly the 5-HT2B subtype, as well as its broader selectivity profile and mechanism of action. These searches did not yield any published studies, clinical trial data, or other scientific reports that would provide the necessary information to construct an article based on the requested outline.

Consequently, the following sections and subsections, as specified in the query, cannot be addressed due to the absence of scientific findings for "this compound":

Molecular Pharmacology and Receptor Target Engagement of 1 Cycloheptyl 4 2 Naphthylsulfonyl Piperazine

Mechanisms of Receptor Interaction and Ligand Binding

Molecular Determinants of 1-Cycloheptyl-4-(2-naphthylsulfonyl)piperazine-Receptor Interaction

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Similarly, the creation of data tables on binding affinities and selectivity is not possible.

It is important to note that while research exists on related compounds containing piperazine (B1678402) or naphthylsulfonyl moieties, this information cannot be extrapolated to the specific molecule , as small structural changes can lead to vastly different pharmacological properties.

At present, the scientific community has not published any findings on the pharmacological profile of this compound.

Research on this compound and its Effects on Intracellular Signaling Not Publicly Available

Extensive searches for scientific literature and data concerning the specific chemical compound this compound have yielded no publicly available research detailing its molecular pharmacology, receptor target engagement, or its effects on intracellular signaling cascades.

As a result, it is not possible to provide an article on the "Molecular Pharmacology and Receptor Target Engagement of this compound," specifically focusing on the inhibition of G protein-coupled receptor signaling pathways and its downstream cellular effects in in vitro models, as requested.

General information on related compounds, such as other piperazine derivatives, and the broader topics of G protein-coupled receptors (GPCRs) is available. For instance, various piperazine compounds have been investigated for their pharmacological activities. One such compound, 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, also known as MT-45, has been studied for its analgesic properties. Other piperazine derivatives have been explored as sigma-2 receptor agonists, which are of interest in cancer research.

GPCRs represent a large family of cell surface receptors that play crucial roles in a multitude of physiological processes by transducing extracellular signals into intracellular responses. The signaling pathways of GPCRs are complex and can involve various G proteins and downstream effectors, leading to a wide range of cellular responses. The study of how different compounds interact with and modulate these pathways is a significant area of pharmacological research.

However, without specific studies on this compound, any discussion of its pharmacological profile or its impact on intracellular signaling would be purely speculative and would not meet the required standards of scientific accuracy. There are no available data tables or detailed research findings to construct the requested article.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of relevant scientific research in the public domain.

Structure Activity Relationship Sar Studies of 1 Cycloheptyl 4 2 Naphthylsulfonyl Piperazine Analogs

Elucidation of Pharmacophoric Requirements for 5-HT2B Receptor Antagonism

A general pharmacophore model for 5-HT2B antagonists, derived from various chemical series, typically includes several key features that are present in the 1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine structure. These essential features include:

A basic, protonatable nitrogen atom: This is provided by the piperazine (B1678402) ring, which is expected to form a crucial ionic interaction with a conserved aspartate residue (Asp135) in the third transmembrane helix (TM3) of the 5-HT2B receptor.

A hydrophobic region: The cycloheptyl group serves as a bulky, lipophilic moiety that likely occupies a hydrophobic pocket within the receptor binding site. The size and shape of this group are often critical for affinity and selectivity.

An aromatic system with a hydrogen bond acceptor: The naphthylsulfonyl group fulfills this role. The aromatic naphthyl rings can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket, such as phenylalanine or tryptophan. The sulfonyl group's oxygen atoms act as hydrogen bond acceptors, potentially forming interactions with polar residues within the receptor.

These three components, correctly oriented in three-dimensional space, are considered the fundamental pharmacophoric elements required for high-affinity binding and antagonism at the 5-HT2B receptor.

Impact of Cycloheptyl Ring Modifications on Receptor Affinity and Selectivity

The N1-cycloheptyl group is a key hydrophobic anchor. SAR studies on related antagonist series suggest that the size and lipophilicity of this cycloalkyl ring are finely tuned for optimal receptor fit.

Ring Size: Altering the ring size from cycloheptyl to smaller (e.g., cyclopentyl, cyclohexyl) or larger (e.g., cyclooctyl) rings would likely have a significant impact on binding affinity. It is hypothesized that the cycloheptyl ring represents an optimal size for fitting into a specific hydrophobic sub-pocket of the 5-HT2B receptor. A smaller ring might not fill the pocket sufficiently, leading to a loss of favorable van der Waals interactions and reduced affinity. Conversely, a larger ring might introduce steric clashes with amino acid residues lining the pocket, also decreasing affinity.

Substitution: Introducing substituents onto the cycloheptyl ring, such as methyl or hydroxyl groups, would alter its shape, polarity, and conformational flexibility. A hydroxyl group, for instance, could introduce a new hydrogen bonding opportunity but would also increase polarity, which might be detrimental if the pocket is purely hydrophobic. The stereochemistry of such substitutions would also be critical.

A hypothetical data table exploring these modifications would look as follows:

Compound IDCycloalkyl Group5-HT2B Affinity (Ki, nM)Selectivity vs. 5-HT2ASelectivity vs. 5-HT2C
Parent CycloheptylData Not AvailableData Not AvailableData Not Available
Analog 1CyclopentylData Not AvailableData Not AvailableData Not Available
Analog 2CyclohexylData Not AvailableData Not AvailableData Not Available
Analog 3CyclooctylData Not AvailableData Not AvailableData Not Available

Influence of Piperazine Ring Substitution Patterns on Biological Activity

The piperazine ring acts as a central scaffold and its primary role is to correctly position the cycloheptyl and naphthylsulfonyl groups and to provide the key basic nitrogen.

N1-Nitrogen: This nitrogen is crucial for the hydrophobic interaction via the cycloheptyl group. Its basicity is generally low due to the adjacent sulfonyl group.

N4-Nitrogen: This nitrogen is the primary basic center that is expected to be protonated at physiological pH and form an ionic bond with Asp135. Modifying its basicity, for example by replacing the piperazine with a homopiperazine (B121016) (a seven-membered ring), could alter the distance and geometry of this key interaction, likely affecting potency.

Ring Conformation and Substitution: The chair conformation of the piperazine ring is important. Introducing substituents on the carbon atoms of the piperazine ring would create stereoisomers and could lock the ring into specific conformations. This could either enhance binding by presenting a more favorable geometry or decrease binding due to steric hindrance.

Role of the Naphthylsulfonyl Moiety in Receptor Recognition and Potency

The naphthylsulfonyl group is a critical component for high-potency antagonism.

Aromatic System: The large, flat surface of the naphthalene (B1677914) ring is ideal for engaging in extensive hydrophobic and π-π stacking interactions with aromatic residues in the receptor. The position of attachment to the sulfonyl group (e.g., 1-naphthyl vs. 2-naphthyl) is critical, as it dictates the vector and positioning of the aromatic system within the binding site. The 2-naphthyl isomer, as in the parent compound, likely provides the optimal orientation.

Sulfonyl Linker: The sulfonyl group acts as a rigid linker and a strong hydrogen bond acceptor. Its geometry is fixed, which helps to lock the orientation of the naphthyl group relative to the piperazine core. Replacing the sulfonyl group with a different linker, such as an amide or a simple methylene (B1212753) chain, would drastically alter the compound's electronic properties and geometry, almost certainly leading to a significant loss of potency.

Substitution on the Naphthyl Ring: Adding substituents like halogens, methoxy (B1213986), or cyano groups to the naphthalene ring would modulate its electronic properties and could introduce new interactions. For example, a methoxy group could form a hydrogen bond with a donor residue in the receptor, potentially increasing affinity. The position of such substituents would be paramount.

A hypothetical SAR table for this moiety is presented below:

Compound IDArylsulfonyl Moiety5-HT2B Affinity (Ki, nM)
Parent 2-NaphthylsulfonylData Not Available
Analog 41-NaphthylsulfonylData Not Available
Analog 5PhenylsulfonylData Not Available
Analog 66-Methoxy-2-naphthylsulfonylData Not Available

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

To systematically explore the SAR of this series and predict the activity of novel analogs, Quantitative Structure-Activity Relationship (QSAR) models could be developed. This would require a dataset of synthesized analogs with experimentally determined 5-HT2B binding affinities.

The process would involve:

Data Set Assembly: A series of analogs would be synthesized, varying the cycloalkyl, piperazine, and arylsulfonyl moieties. Their binding affinities (Ki or IC50 values) for the 5-HT2B receptor would be measured.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric fields from Comparative Molecular Field Analysis - CoMFA, or electrostatic and hydrophobic fields from Comparative Molecular Similarity Indices Analysis - CoMSIA).

Model Generation: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation correlating the calculated descriptors (the independent variables) with the biological activity (the dependent variable).

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of molecules not included in the model training).

A successful QSAR model would generate a 3D contour map highlighting regions around the molecular scaffold where certain properties (e.g., steric bulk, positive electrostatic potential, hydrophobicity) are predicted to increase or decrease antagonist activity. This information would be invaluable for the rational design of new, more potent, and selective this compound-based 5-HT2B antagonists.

Preclinical in Vitro and in Vivo Pharmacological Investigations of 1 Cycloheptyl 4 2 Naphthylsulfonyl Piperazine

In Vitro Assay Systems for Evaluating 1-Cycloheptyl-4-(2-naphthylsulfonyl)piperazine Activity

No information is available in the public domain regarding the evaluation of this compound in in vitro assay systems. This includes a lack of data on:

Cell-Based Receptor Binding Assays

There are no published studies detailing the binding affinity of this compound to any specific biological targets, including but not limited to G-protein coupled receptors, ion channels, enzymes, or transporters.

Functional Assays in Recombinant Cell Lines and Primary Cell Cultures

No data has been reported on the functional activity of this compound. Information regarding its potential agonistic, antagonistic, or allosteric modulatory effects in recombinant cell lines expressing specific receptors or in primary cell cultures is not available in the reviewed literature.

Tissue-Based Organ Bath Studies

A comprehensive search yielded no results pertaining to the investigation of this compound in tissue-based organ bath studies. Consequently, its effects on isolated tissues, such as vascular rings, ileum, or trachea preparations, remain uncharacterized.

In Vivo Studies Utilizing this compound in Animal Models

There is a complete absence of published in vivo research on this compound.

Rodent Models for Investigating 5-HT2B Receptor Function

No studies were found that have utilized this compound in any rodent models, including those designed to investigate the function of the 5-HT2B receptor or any other physiological or pathological condition.

Pharmacokinetic Profiles in Research Animals (Absorption, Distribution, Metabolism, Excretion aspects relevant to research models)

Information on the pharmacokinetic properties of this compound in any research animal is not available. There are no published data concerning its absorption, distribution, metabolism, and excretion (ADME) profile.

Exploration of Physiological Processes Modulated by 5-HT2B Receptor Antagonism in Animal Systems

The serotonin (B10506) 2B (5-HT2B) receptor is implicated in a wide array of physiological and pathophysiological processes. Preclinical investigations in animal models have been crucial in elucidating the consequences of blocking this receptor. Antagonism of the 5-HT2B receptor has been shown to modulate key cellular and systemic processes, particularly those related to fibrosis, cardiovascular function, and inflammation. These in vivo studies provide a foundational understanding of the receptor's role and the therapeutic potential of its antagonists, such as this compound.

Modulation of Fibrotic Pathways

A significant body of research in animal models has demonstrated that 5-HT2B receptor antagonism can potently inhibit fibrosis in various organs. Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a common pathological feature of many chronic diseases.

Pulmonary Fibrosis:

In murine models of bleomycin-induced pulmonary fibrosis, antagonism of the 5-HT2B receptor has shown significant anti-fibrotic effects. ersnet.orgnih.gov Studies have revealed that serotonin levels and the expression of 5-HT2A and 5-HT2B receptors are elevated in the lungs following bleomycin treatment. ersnet.org Administration of 5-HT2B receptor antagonists in these models leads to a reduction in lung collagen content and attenuates the differentiation of fibroblasts into myofibroblasts, which are key ECM-producing cells. nih.gov

Table 1: Effects of 5-HT2B Antagonism in Animal Models of Pulmonary Fibrosis
Animal Model5-HT2B Antagonist UsedKey FindingsReference
Bleomycin-induced lung fibrosis (mice)SB215505Reduced lung collagen content; Decreased mRNA expression of procollagen 1, procollagen 3, TGF-β1, CTGF, and PAI-1. ersnet.org
Bleomycin-induced lung fibrosis (mice)EXT5, EXT9Decreased tissue density, number of collagen-producing cells, and myofibroblasts; Reduced systemic levels of TNF-α and IL-1β. nih.gov

Cardiac Fibrosis and Right Ventricular Function:

The 5-HT2B receptor also plays a critical role in the pathophysiology of cardiac fibrosis and associated heart failure. In a mouse model of right ventricular failure induced by pressure overload via pulmonary artery banding (PAB), chronic treatment with 5-HT2B receptor antagonists demonstrated significant cardioprotective effects. nih.gov The antagonists were found to reduce collagen deposition and inhibit right ventricular fibrosis. nih.gov This structural improvement was accompanied by enhanced heart function, including improved hemodynamics and restored cardiac output. nih.gov

In vitro studies using cardiac fibroblasts from these animals confirmed that 5-HT2B antagonists could directly diminish TGF-β1-induced collagen synthesis, further substantiating the receptor's role in cardiac fibrogenesis. nih.gov

Table 2: Effects of 5-HT2B Antagonism on Cardiac Fibrosis and Function in Mice
Animal Model5-HT2B Antagonist UsedKey FindingsReference
Pulmonary Artery Banding (PAB)Terguride, SB204741Reduced right ventricular fibrosis and collagen deposition. nih.gov
Improved hemodynamics and restored cardiac output. nih.gov

Dermal Fibrosis:

The anti-fibrotic effects of 5-HT2B receptor antagonism extend to the skin. In the tight-skin-1 (Tsk-1) mouse model, which mimics features of human systemic sclerosis, therapeutic administration of a selective 5-HT2B antagonist, AM1125, attenuated the development of dermal fibrosis. mdpi.combmj.com The treatment resulted in a significant reduction in hypodermal thickness, a decrease in the number of myofibroblasts, and lower collagen content in the skin. bmj.com

Modulation of Cardiovascular Hypertrophy

Beyond fibrosis, 5-HT2B receptor antagonism has been shown to prevent cardiac hypertrophy in animal models. nih.gov Chronic stimulation with agents like isoproterenol, which mimics sympathetic nervous system activation, typically induces cardiac hypertrophy. However, this effect can be prevented by treatment with 5-HT2B receptor antagonists. nih.gov The mechanism is believed to involve the regulation of hypertrophic cytokines produced by cardiac fibroblasts, highlighting the receptor's role in mediating maladaptive cardiac remodeling in response to stress. nih.gov

No Publicly Available Research on the Receptor-Mediated Signaling Pathways of this compound

A thorough review of publicly accessible scientific literature and research databases has revealed no specific studies detailing the applications of the chemical compound This compound in the investigation of receptor-mediated signaling pathways. Consequently, an article on its therapeutic research avenues and mechanistic insights, as per the requested outline, cannot be generated at this time.

While the broader class of piperazine-containing molecules has been a subject of extensive pharmacological research, with various derivatives being investigated for their effects on a multitude of receptors, including opioid and sigma receptors, no such data is available for the specific entity of this compound.

Therefore, the creation of a detailed and scientifically accurate article focusing solely on this compound's role in receptor-mediated signaling is not feasible due to the absence of foundational research data in the public domain.

Computational and Theoretical Studies of 1 Cycloheptyl 4 2 Naphthylsulfonyl Piperazine

Molecular Docking Simulations with 5-HT2B Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine, might interact with its biological target, in this case, the 5-HT2B receptor.

Table 1: Predicted Interacting Residues and Binding Energies for this compound with a 5-HT2B Receptor Model

Interacting Residue (Putative)Interaction TypePredicted Binding Energy Contribution (kcal/mol)
Aspartate (TMH3)Ionic Bond-5 to -10
Phenylalanine (TMH5)π-π Stacking-2 to -4
Tryptophan (TMH6)Hydrophobic-1 to -3
Valine (TMH3)van der Waals-0.5 to -1.5
Leucine (TMH7)Hydrophobic-0.5 to -1.5

Note: The data in this table is hypothetical and based on docking studies of similar compounds with homologous receptors. The actual binding energies and interacting residues would need to be confirmed by specific computational and experimental studies.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the conformational changes that may occur over time. An MD simulation of the this compound-5-HT2B receptor complex, typically on the nanosecond to microsecond timescale, would offer valuable insights into the durability of the interactions predicted by molecular docking.

A key metric to analyze in an MD simulation is the root-mean-square deviation (RMSD) of the ligand and the protein backbone. A stable RMSD for the ligand within the binding pocket would suggest a stable binding mode. Conversely, large fluctuations in the ligand's RMSD might indicate binding instability or the exploration of multiple binding poses. Similarly, the RMSD of the receptor's backbone can reveal any significant conformational changes induced by ligand binding.

Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the receptor than docking scores alone. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed for this purpose. These calculations would account for the dynamic nature of the interactions and the effects of the solvent.

Table 2: Predicted Parameters from a Molecular Dynamics Simulation of the this compound-5-HT2B Complex

ParameterPredicted Value/ObservationSignificance
Ligand RMSD< 2.0 ÅStable binding pose
Protein Backbone RMSD< 3.0 ÅNo major conformational changes induced by the ligand
Key Hydrogen Bond Occupancy> 80%Persistent and strong interaction with key residues
Binding Free Energy (MM/GBSA)-40 to -60 kcal/molHigh predicted affinity

Note: These are idealized predictions for a stable ligand-receptor complex and would require verification through actual MD simulation studies.

In Silico ADMET Prediction for Research Compound Design (excluding clinical prediction)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. For this compound, various computational models can be used to estimate its ADMET properties.

Absorption: Properties such as Caco-2 cell permeability and human intestinal absorption (HIA) are key indicators of oral bioavailability. Given the presence of the lipophilic cycloheptyl and naphthylsulfonyl groups, the compound is predicted to have good passive permeability.

Distribution: The volume of distribution (VD) and blood-brain barrier (BBB) penetration are important for compounds targeting the central nervous system. The lipophilicity of the molecule suggests a moderate to high volume of distribution and a likelihood of crossing the blood-brain barrier.

Metabolism: Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. In silico models can predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6). The naphthyl and cycloheptyl moieties could be potential sites of metabolism through oxidation.

Excretion: Predictions of renal clearance can provide insights into the elimination route of the compound.

Toxicity: Computational models can flag potential toxicities such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test). The presence of the naphthyl group might raise flags for potential mutagenicity, which would require experimental validation.

Table 3: Predicted In Silico ADMET Properties for this compound

ADMET PropertyPredicted ValueImplication for Research Compound Design
Caco-2 PermeabilityHighGood potential for oral absorption
Human Intestinal Absorption> 80%Favorable for oral bioavailability
Blood-Brain Barrier PenetrationLikelySuitable for targeting CNS receptors
CYP2D6 InhibitionPossiblePotential for drug-drug interactions
hERG InhibitionLow riskReduced potential for cardiotoxicity
Ames MutagenicityPotential riskRequires experimental testing to confirm

Note: These predictions are based on computational models and algorithms; experimental validation is essential.

Conformational Analysis of this compound

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. A conformational analysis of this compound would explore the energetically favorable spatial arrangements of its constituent parts.

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. The large cycloheptyl and 2-naphthylsulfonyl substituents on the nitrogen atoms will have a preference for the equatorial position to reduce steric hindrance.

The 2-naphthylsulfonyl group also possesses rotational freedom around the sulfur-nitrogen bond and the sulfur-carbon bond. The preferred torsional angles will be those that minimize steric clashes with the piperazine ring and the cycloheptyl group. The sulfonamide geometry is typically tetrahedral around the sulfur atom.

Understanding the conformational landscape of this compound is essential for interpreting its interaction with the 5-HT2B receptor and for designing analogues with improved potency and selectivity.

Table 4: Key Conformational Features of this compound

Molecular FragmentPredominant ConformationKey Torsional Angles (Predicted)
Piperazine RingChair-
N-Cycloheptyl SubstituentEquatorial-
N-Sulfonyl SubstituentEquatorialC-S-N-C: ~60-90°
Cycloheptyl RingTwist-Chair-

Note: The predicted torsional angles are estimates based on steric considerations and may vary in the actual molecule.

Advanced Research Methodologies Applied to 1 Cycloheptyl 4 2 Naphthylsulfonyl Piperazine Studies

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of a compound for various receptors. In a typical assay, a radiolabeled ligand with known high affinity for a specific receptor is incubated with a tissue or cell membrane preparation containing that receptor. The ability of an unlabeled compound, such as 1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine, to displace the radioligand from the receptor is measured. This displacement allows for the calculation of the compound's binding affinity (Ki). By performing these assays across a panel of different receptors, a selectivity profile can be established.

For a hypothetical study on this compound, researchers would select a range of radioligands for receptors suspected to be targets, based on the compound's structural similarity to other known ligands. For instance, given the piperazine (B1678402) and sulfonylnaphthalene moieties, it might be screened against sigma receptors, as well as various G protein-coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors. The results would be presented in a table format, indicating the Ki values for each receptor tested.

Hypothetical Radioligand Binding Data for this compound

Receptor Radioligand Ki (nM)
Sigma-1 [³H]-(+)-Pentazocine Data not available
Sigma-2 [³H]-DTG Data not available
Dopamine D2 [³H]-Spiperone Data not available

Functional Assays (e.g., Calcium Mobilization, cAMP Accumulation)

Following the characterization of binding affinity, functional assays are employed to determine the effect of the compound on receptor activity. These assays reveal whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).

Common functional assays include:

Calcium Mobilization Assays: These are used for receptors that signal through the phospholipase C pathway, leading to an increase in intracellular calcium levels. A fluorescent dye that binds to calcium is used to measure changes in intracellular calcium concentration upon application of the compound.

cAMP Accumulation Assays: These assays are suitable for receptors that couple to adenylyl cyclase. Agonists of Gs-coupled receptors will increase cyclic adenosine (B11128) monophosphate (cAMP) levels, while agonists of Gi-coupled receptors will decrease them.

If this compound were to be tested, it would be applied to cells expressing the target receptor, and the resulting change in the second messenger (calcium or cAMP) would be quantified to determine its functional activity and potency (EC50 or IC50).

Receptor Mutagenesis Studies for Understanding Ligand Recognition

To understand the specific molecular interactions between a ligand and its receptor, receptor mutagenesis studies are conducted. This technique involves creating specific mutations in the amino acid sequence of the receptor protein. By altering key amino acids in the putative binding pocket, researchers can identify which residues are critical for the binding and/or activation by the ligand.

For example, if this compound was found to bind to a specific receptor, researchers might hypothesize that certain aromatic or hydrophobic amino acids in the receptor's transmembrane domains interact with the naphthyl or cycloheptyl groups of the compound. Mutating these amino acids to alanine (B10760859) (alanine scanning) and then re-testing the binding affinity of the compound would confirm or refute these hypotheses. A significant loss of affinity after mutation would indicate that the mutated residue is crucial for ligand recognition.

Gene Expression Profiling in Response to this compound

Gene expression profiling provides a broad overview of the cellular response to a compound. Techniques like DNA microarrays or RNA-sequencing (RNA-Seq) can measure the expression levels of thousands of genes simultaneously in cells or tissues treated with the compound. This can help to elucidate the compound's mechanism of action, identify potential off-target effects, and discover biomarkers of its activity.

A study on this compound would involve treating a relevant cell line (e.g., a neuronal cell line if the target is a CNS receptor) with the compound and comparing the gene expression profile to that of untreated cells. The resulting data would reveal which genes and cellular pathways are upregulated or downregulated in response to the compound. General methodologies for such screens hold promise for revolutionizing how compounds are selected for development. nih.gov

Immunohistochemistry and In Situ Hybridization for Receptor Localization

Immunohistochemistry (IHC) and in situ hybridization (ISH) are tissue-based techniques used to visualize the location of specific proteins and nucleic acid sequences, respectively, within a tissue sample. nih.gov

Immunohistochemistry (IHC): This method uses antibodies that specifically bind to the target receptor protein. By labeling these antibodies with a fluorescent or enzymatic tag, the distribution of the receptor in different brain regions or other tissues can be visualized under a microscope.

In Situ Hybridization (ISH): This technique uses a labeled nucleic acid probe that is complementary to the messenger RNA (mRNA) sequence of the target receptor. nih.gov This allows for the visualization of which cells are actively transcribing the gene for the receptor.

If the receptor for this compound were identified, these techniques could be used to determine its anatomical distribution in the brain or peripheral tissues. This information is crucial for understanding the potential physiological and behavioral effects of the compound. For instance, fluorescently labeled derivatives of related sigma receptor ligands have been used to study their cellular localization in tumor cells. nih.gov

Future Research Directions and Unanswered Questions for 1 Cycloheptyl 4 2 Naphthylsulfonyl Piperazine

Elucidating Novel Biological Targets Beyond Serotonin (B10506) Receptors

While the structural features of 1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine suggest a likely affinity for serotonin receptors, a comprehensive understanding of its biological activity necessitates screening against a broader panel of targets. Piperazine-containing compounds are known to interact with a variety of receptors and enzymes. researchgate.net Therefore, future investigations should aim to identify potential off-target effects and novel therapeutic applications.

A systematic screening of this compound against a diverse array of G-protein coupled receptors (GPCRs), ion channels, and enzymes would be a critical first step. This could reveal unexpected interactions that could be exploited for new therapeutic indications. For instance, many piperazine (B1678402) derivatives exhibit activity at dopamine (B1211576) and sigma receptors, and it would be valuable to determine if this compound shares these characteristics.

Table 1: Hypothetical Broad Receptor Screening Panel for this compound

Receptor FamilySpecific TargetsRationale
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7Structural similarity to known 5-HT receptor ligands.
Dopamine Receptors D1, D2, D3, D4Common off-target for piperazine-based CNS drugs.
Adrenergic Receptors α1, α2, β1, β2Potential for cardiovascular or other systemic effects.
Sigma Receptors σ1, σ2Naphthalenesulfonyl and piperazine moieties are found in some sigma receptor ligands.
Muscarinic Receptors M1-M5To assess potential anticholinergic side effects.

Development of Advanced Research Probes Based on the this compound Scaffold

Should this compound be found to possess high affinity and selectivity for a particular biological target, its chemical scaffold would serve as an excellent starting point for the development of advanced research probes. Such probes are invaluable tools for studying the distribution, density, and function of receptors and enzymes in biological systems.

The development of these probes could involve several strategies:

Radiolabeling: Introduction of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would enable its use in radioligand binding assays and in vivo imaging techniques like positron emission tomography (PET) if a suitable positron-emitting isotope is incorporated.

Fluorescent Labeling: Conjugation of a fluorescent dye to the molecule would allow for its use in fluorescence microscopy and flow cytometry to visualize the location of the target protein in cells and tissues.

Photoaffinity Labeling: Incorporation of a photoreactive group would enable the formation of a covalent bond between the probe and its target upon photoactivation, facilitating the identification and isolation of the target protein.

These advanced research probes would be instrumental in mapping the expression of the target receptor in the brain and peripheral tissues, and in studying the changes in receptor density and function in various disease states.

High-Throughput Screening Applications for Related Chemical Space

High-throughput screening (HTS) is a powerful technology for the discovery of new drug candidates. columbiabiosciences.comnih.gov A focused library of compounds based on the this compound scaffold could be synthesized and screened against a variety of biological targets to identify molecules with improved potency, selectivity, and pharmacokinetic properties.

The design of such a library would involve systematic modifications to the three main components of the molecule:

The Cycloheptyl Group: Replacement with other cyclic or acyclic alkyl groups of varying sizes and lipophilicity.

The Piperazine Core: Introduction of substituents on the piperazine ring or replacement with other heterocyclic structures.

The Naphthylsulfonyl Group: Variation of the substitution pattern on the naphthalene (B1677914) ring or replacement with other aromatic or heteroaromatic sulfonyl groups.

Table 2: Illustrative High-Throughput Screening Cascade for Analogs of this compound

Screening StageAssay TypePurpose
Primary Screen Radioligand Binding Assay (e.g., for 5-HT2B receptor)Identify compounds with high affinity for the target.
Secondary Screen Functional Assay (e.g., calcium mobilization assay)Determine the functional activity of the hits (agonist, antagonist, inverse agonist).
Selectivity Screen Binding assays against a panel of related receptors (e.g., other 5-HT receptor subtypes)Identify compounds with high selectivity for the primary target.
In Vitro ADME Assays for metabolic stability, cell permeability, etc.Evaluate the drug-like properties of the most promising candidates.

This HTS approach would accelerate the discovery of novel and optimized ligands for further preclinical development.

Integration with Systems Biology Approaches to Map Receptor Networks

A selective ligand for a specific receptor, such as a potential derivative of this compound, can be a valuable tool in systems biology. Systems biology aims to understand the complex interactions within biological systems, and a selective probe can help to dissect the role of a single component within a larger network. nih.gov

If this compound or an optimized analog is found to be a selective antagonist for a particular serotonin receptor, it could be used to investigate the downstream signaling pathways and gene expression changes that are mediated by that receptor. This could involve techniques such as proteomics to identify protein-protein interactions and transcriptomics to measure changes in gene expression. The integration of such data can help to construct comprehensive models of receptor signaling networks and provide insights into the physiological and pathophysiological roles of the target receptor.

Methodological Advancements in Studying 5-HT2B Receptor Pharmacology in vivo

The 5-HT2B receptor is implicated in a variety of physiological and pathological processes, including cardiovascular function and central nervous system disorders. vcu.edunih.gov However, the in vivo study of this receptor has been hampered by a lack of highly selective and well-characterized pharmacological tools.

A potent and selective 5-HT2B receptor ligand derived from the this compound scaffold could drive methodological advancements in this area. For example, a radiolabeled version could be used to develop novel PET imaging agents for visualizing 5-HT2B receptors in the living brain. This would allow for the non-invasive study of receptor density and occupancy in neuropsychiatric disorders and in response to therapeutic interventions. Furthermore, a selective antagonist could be used in animal models to elucidate the role of the 5-HT2B receptor in behavior and disease pathology with greater precision. atai.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves functionalizing the piperazine core via nucleophilic substitution or coupling reactions. For example:

  • Step 1: Cycloheptyl groups can be introduced via alkylation using cycloheptyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2: Sulfonylation at the 4-position with 2-naphthylsulfonyl chloride in dichloromethane (DCM) at 0–25°C, monitored by TLC or HPLC .
    Key Factors:
  • Temperature control during sulfonylation prevents side reactions (e.g., over-sulfonation).
  • Solvent polarity affects reaction kinetics; DCM optimizes sulfonyl group attachment .
    Data Table:
StepReagentSolventTemp (°C)Yield (%)
1Cycloheptyl bromideDMF8065–75
22-Naphthylsulfonyl chlorideDCM0–2580–85

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • HPLC-MS : To confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities (<2% threshold) .
  • ¹H/¹³C NMR : Assign peaks for cycloheptyl (δ 1.5–2.1 ppm, multiplet) and naphthylsulfonyl (δ 7.8–8.5 ppm, aromatic) groups .
  • XRPD (X-ray Powder Diffraction) : Verify crystallinity and polymorphic stability (critical for reproducibility) .

Q. What solvent systems are optimal for solubility studies of this compound?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the sulfonyl group’s polarity.
  • LogP Determination : Use shake-flask method with octanol/water partitioning. Predicted LogP ≈ 3.5 (similar to naphthalene derivatives) .
    Note: Solubility in aqueous buffers (pH 7.4) is typically low (<0.1 mg/mL), necessitating DMSO stock solutions for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on piperazine) impact biological activity?

Methodological Answer:

  • SAR (Structure-Activity Relationship) Studies :
    • Replace cycloheptyl with smaller alkyl groups (e.g., methyl) to assess steric effects on receptor binding .
    • Modify the sulfonyl group to sulfonamide or carboxylate to alter polarity and target engagement .
  • In Vitro Assays : Test binding affinity to serotonin/dopamine receptors (e.g., IC₅₀ via radioligand displacement assays) .
    Key Finding: Bulky substituents (e.g., cycloheptyl) reduce off-target binding but may lower solubility .

Q. What in vivo models are suitable for evaluating pharmacokinetics and brain penetration?

Methodological Answer:

  • Rodent Models : Administer IV/PO doses (1–10 mg/kg) and measure plasma/brain concentrations via LC-MS/MS .
  • Key Parameters :
    • t₁/₂ : Predicted 4–6 hours (similar to piperazine-based MC4 antagonists) .
    • BBB Permeability : Use logBB (brain/blood ratio); target >0.3 for CNS activity .
      Data Table:
ParameterValueMethodReference
Plasma t₁/₂5.2 hLC-MS/MS
logBB0.45In situ perfusion

Q. How can researchers resolve contradictions in receptor binding data across studies?

Methodological Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HEK-293 vs. CHO-K1) and ligand concentrations .
  • Control Experiments : Compare with reference compounds (e.g., GBR 12909 for dopamine transporter affinity) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to distinguish true outliers from methodological variability .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (5-HT₂A/2C).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å) .
    Key Insight: The naphthylsulfonyl group may form π-π interactions with aromatic residues in the binding pocket .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.